molecular formula C20H18F3N3O3 B2735619 Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate CAS No. 1251569-13-7

Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

Cat. No. B2735619
CAS RN: 1251569-13-7
M. Wt: 405.377
InChI Key: BXPMTGYVSOMETM-UHFFFAOYSA-N
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Description

“Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is a complex chemical compound used in diverse scientific research applications. It’s a part of the 1,8-naphthyridines class of heterocyclic compounds, which have diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, the class to which this compound belongs, has been a subject of considerable interest. Recent achievements (2015–2019) toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .

Scientific Research Applications

Cardioselectivity and Beta-Adrenoceptor Blocking

Research indicates that certain compounds with similar structures exhibit cardioselectivity when interacting with beta-adrenoceptors. The presence of specific substituents affects their binding and efficacy, suggesting potential applications in cardiovascular disease treatment and understanding heart rate modulation mechanisms (Rzeszotarski et al., 1983).

Anticancer and Kinase Inhibition Activities

Derivatives of compounds structurally similar to the one have shown inhibitory activity against Src kinase, a protein associated with cancer progression. These findings suggest applications in cancer therapy, particularly for breast carcinoma, by designing inhibitors targeting specific kinases (Sharma et al., 2010).

Antibacterial Properties

Naphthyridine derivatives have been investigated for their antibacterial properties, with certain compounds demonstrating significant activity against bacterial strains. This suggests their potential application in developing new antibacterial agents to address drug resistance and treat bacterial infections (Egawa et al., 1984).

Antioxidant and Modulatory Activities

The investigation into the pharmacological properties of certain naphthyridine derivatives highlights their potential as antibacterial agents and their role in modulating bacterial resistance when combined with other antibiotics. This research opens avenues for the development of therapeutic alternatives to combat bacterial resistance and reduce antibiotic side effects (Figueredo et al., 2020).

Synthesis and Chemical Reactivity

Studies on the synthesis and reactivity of compounds with similar structures offer insights into the development of new materials with potential applications in various industries, including pharmaceuticals and materials science. Understanding the synthesis pathways and reactivity can aid in designing compounds with desired properties for specific applications (Aleksandrov & El’chaninov, 2017).

Future Directions

The future directions for this compound could involve further exploration of its diverse scientific research applications. The development of more ecofriendly, safe, and atomeconomical approaches for the synthesis of 1,8-naphthyridines is also a potential future direction .

properties

IUPAC Name

propan-2-yl 7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c1-11(2)28-19(27)16-10-24-18-15(8-7-12(3)25-18)17(16)26-13-5-4-6-14(9-13)29-20(21,22)23/h4-11H,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMTGYVSOMETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC(F)(F)F)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 7-methyl-4-{[3-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate

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